

# Recombinant Expression and Purification of Dihydrofolate Reductase: Application Notes and Protocols

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## Compound of Interest

Compound Name: Dihydrofolic acid

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## Introduction

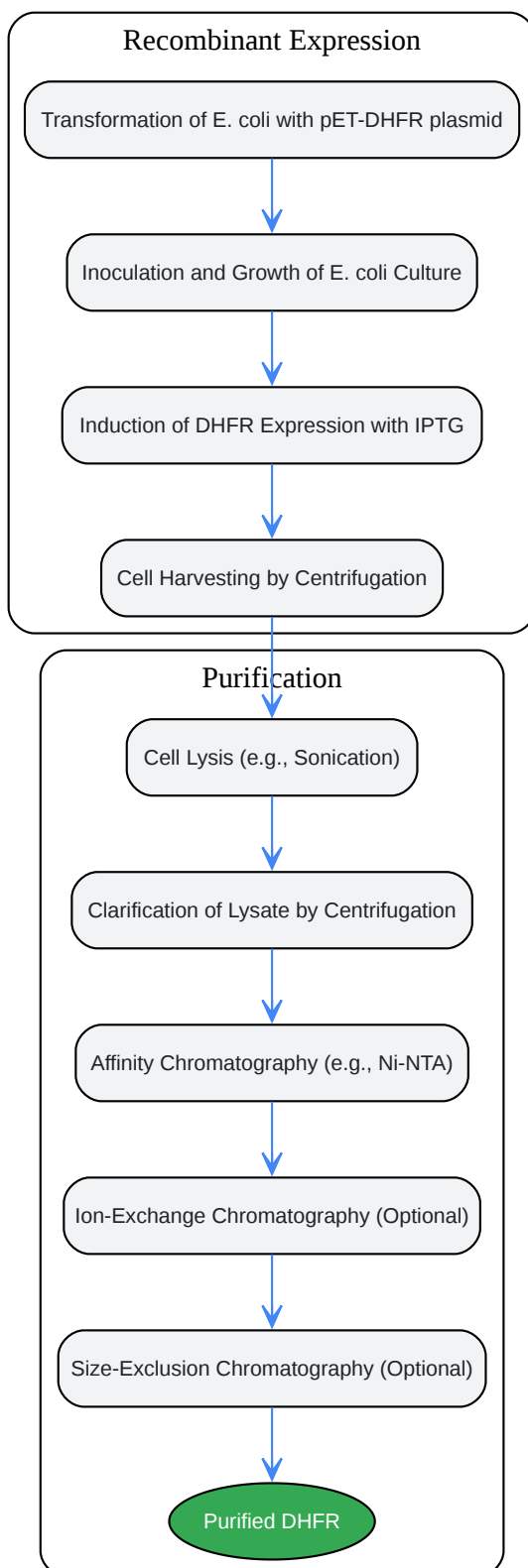
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival.[2][3] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[1] [2] Inhibitors of DHFR, such as methotrexate, are widely used in chemotherapy.[1][4] The development of novel and more selective DHFR inhibitors necessitates a reliable and efficient method for producing highly purified and active recombinant DHFR for structural and functional studies.

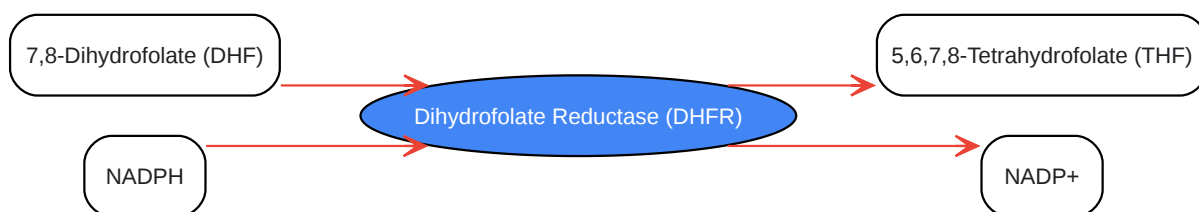
These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of DHFR in *Escherichia coli* and its subsequent purification using affinity and ion-exchange chromatography.

## Principles of Recombinant DHFR Expression in *E. coli*

The recombinant expression of DHFR in *E. coli* is a widely adopted method for obtaining large quantities of the enzyme for research purposes.<sup>[5][6]</sup> This process involves the introduction of a plasmid vector containing the gene encoding for DHFR into a suitable *E. coli* host strain. The pET expression system is commonly employed for this purpose, utilizing the strong T7 promoter to drive high levels of protein expression.<sup>[5][7]</sup> The expression is typically induced by the addition of isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG), which derepresses the T7 promoter.<sup>[8][9]</sup> To facilitate purification, the DHFR gene is often fused with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for selective binding to a corresponding affinity resin.<sup>[9]</sup>

## Experimental Workflow for DHFR Expression and Purification





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